molecular formula C20H24N2O5S B4724561 ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B4724561
M. Wt: 404.5 g/mol
InChI Key: DZCBNPGOQTYGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EGM or EGM-2 and is a derivative of benzoic acid.

Mechanism of Action

The mechanism of action of EGM-2 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, EGM-2 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and growth. This inhibition leads to cell death and the inhibition of cancer cell growth. EGM-2 has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
EGM-2 has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In vitro studies have shown that EGM-2 can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting that it could be used as an anti-inflammatory agent. In cancer cells, EGM-2 has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it could be used as an anti-cancer agent. EGM-2 has also been shown to have anti-oxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

EGM-2 has several advantages for use in lab experiments, including its high purity and stability. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on EGM-2, including the development of new drugs based on its structure and the synthesis of novel materials using EGM-2 as a building block. In drug development, EGM-2 could be further optimized to increase its potency and reduce its toxicity. In materials science, EGM-2 could be used to synthesize new materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties.
Conclusion:
EGM-2 is a promising compound with potential applications in various fields, including drug discovery, cancer research, and materials science. Its synthesis method has been optimized to produce high yields of EGM-2 with high purity, and its mechanism of action has been shown to involve the inhibition of certain enzymes and signaling pathways. While there are limitations to its use, there are also several future directions for research on EGM-2, suggesting that it could continue to be a valuable compound for scientific research.

Scientific Research Applications

EGM-2 has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and materials science. In drug discovery, EGM-2 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In cancer research, EGM-2 has been shown to inhibit the growth of various cancer cell lines, suggesting that it could be used as a potential chemotherapeutic agent. In materials science, EGM-2 has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

ethyl 2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-15-10-6-9-13-18(15)22(28(3,25)26)14-19(23)21-17-12-8-7-11-16(17)20(24)27-5-2/h6-13H,4-5,14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCBNPGOQTYGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)OCC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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